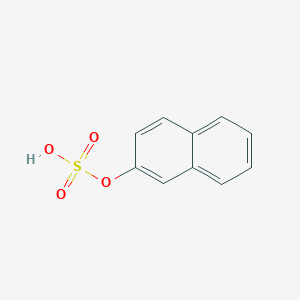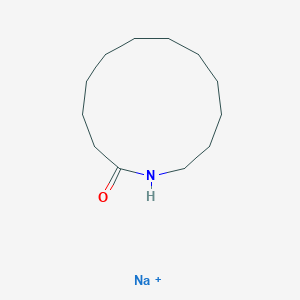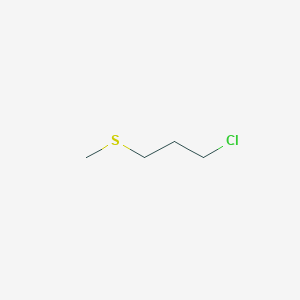
3-Chloropropylmethylsulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropropylmethylsulfane, also known as 3-CPM or CPMS, is a synthetic organic compound with a molecular formula of C3H8ClS. It is a colorless, non-flammable liquid with a low boiling point and a faint odor. 3-CPM has been used in a variety of scientific applications and is of particular interest in the fields of organic chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Material Science and Engineering
3-Chloropropylmethylsulfane is used in the modification of halloysite nanotubes (HNTs) to create HNTs-Cl . This modified material has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules to create new materials . This has significant applications in chemical engineering and nanotechnology .
Surface Modification
The compound is used in the grafting process onto the surface of halloysite nanotubes . The degree of grafting can be influenced by several parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst .
Nanotechnology
The modified halloysite nanotubes (HNTs-Cl) synthesized using 3-Chloropropylmethylsulfane have great applications in nanotechnology . The incorporation of chloro-silane onto HNTs surface creates HNTs-Cl, which has great chemical activity .
Chemical Engineering
In the field of chemical engineering, 3-Chloropropylmethylsulfane is used to enhance the degree of grafting of chloro-silane onto the HNT’s surface . This is accomplished by incorporating HNTs with CPTMS under different experimental conditions .
Silicone Surfactants
3-Chloropropylmethylsulfane is a key component in the synthesis of small-molecule silicone surfactants . These surfactants have superior properties such as wettability, ductility, and permeability . They outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming, and other areas .
Enhanced Oil Recovery
Silicone surfactants synthesized using 3-Chloropropylmethylsulfane have shown enormous potential in enhanced oil recovery . They are also used in other areas such as agricultural synergism, drug delivery, mineral flotation, separation, extraction, and foam fire-fighting .
Wirkmechanismus
Target of Action
The identification of a compound’s target is a complex process that involves various biochemical and genetic methods .
Mode of Action
The mode of action of a compound refers to how it interacts with its target and the changes that result from this interaction .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
These effects can be determined through various experimental methods and are crucial for understanding the compound’s therapeutic potential .
Action Environment
Environmental factors can significantly impact a compound’s action and can include factors such as pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
1-chloro-3-methylsulfanylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-6-4-2-3-5/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVGOEYQXCTKGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropylmethylsulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

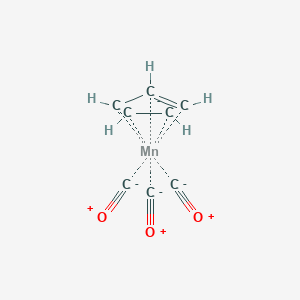
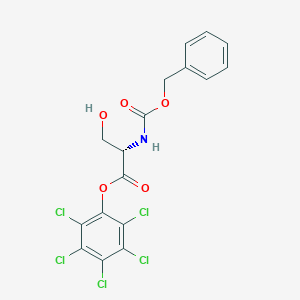
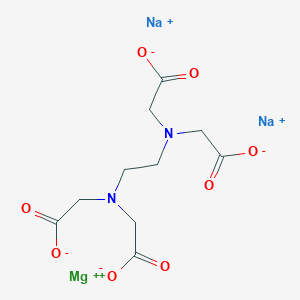
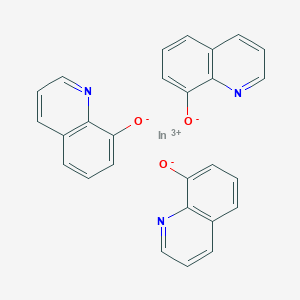
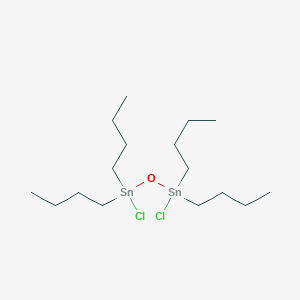
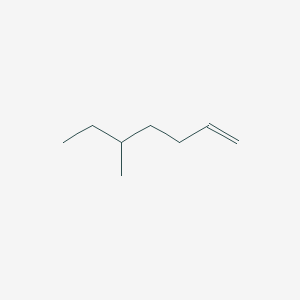
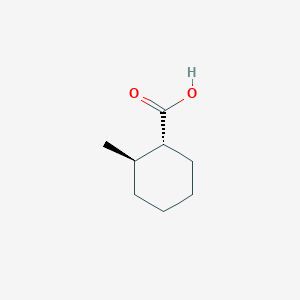
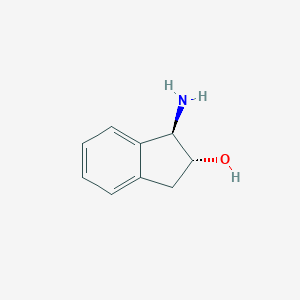
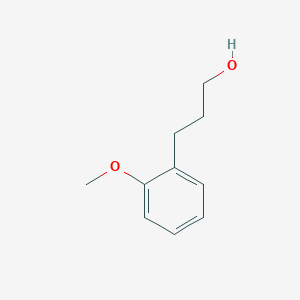
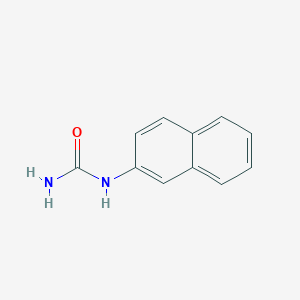
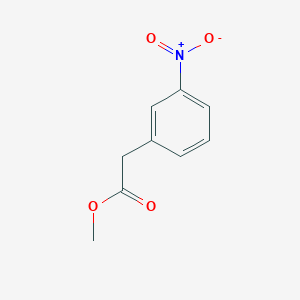
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
